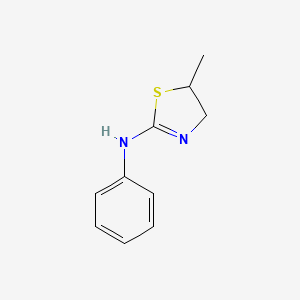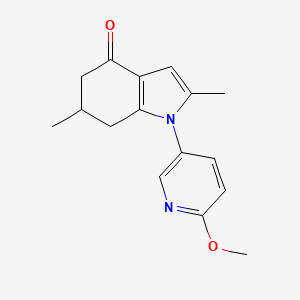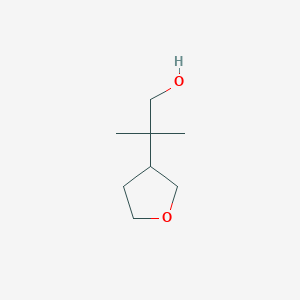![molecular formula C16H21NO6 B2581476 Diethyl-2-[(2,5-Dimethoxyanilino)methylen]malonat CAS No. 26833-01-2](/img/structure/B2581476.png)
Diethyl-2-[(2,5-Dimethoxyanilino)methylen]malonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is an organic compound with the molecular formula C16H21NO6. It is known for its unique structure, which includes a dimethoxyaniline moiety linked to a malonate ester.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-dimethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Wirkmechanismus
The mechanism of action of Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-[(2,4-dimethoxyanilino)methylene]malonate
- Diethyl 2-[(2,6-dimethoxyanilino)methylene]malonate
- Diethyl 2-[(3,5-dimethoxyanilino)methylene]malonate
Uniqueness
Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate is unique due to the specific positioning of the methoxy groups on the aniline ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure may confer distinct properties and advantages in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
diethyl 2-[(2,5-dimethoxyanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-9-11(20-3)7-8-14(13)21-4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFULEGDASYFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)
![2-(4-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2581402.png)
![1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2581403.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)

![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)


![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone](/img/structure/B2581415.png)

